molecular formula C15H22BClO3 B1427301 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 1260023-79-7

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No. B1427301
M. Wt: 296.6 g/mol
InChI Key: ZEXZSHQHMWCQCI-UHFFFAOYSA-N
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Description

“3-Chloro-4-isopropoxyphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1688655-72-2 . It has a molecular weight of 296.6 . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-isopropoxyphenylboronic acid pinacol ester” is represented by the InChI code: 1S/C15H22BClO3/c1-6-9-18-13-8-7-11 (10-12 (13)17)16-19-14 (2,3)15 (4,5)20-16/h7-8,10H,6,9H2,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters, including “3-Chloro-4-isopropoxyphenylboronic acid pinacol ester”, can undergo catalytic protodeboronation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Phosphorescent Properties

Arylboronic esters, such as 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, have been identified to exhibit phosphorescence in solid state at room temperature. This discovery is significant as it challenges the common belief that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest that the phosphorescence in these esters arises from an out-of-plane distortion at the boronic moiety in the excited state. The implications of this finding are substantial for understanding the properties of phosphorescent organic molecules (Shoji et al., 2017).

Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization

The compound plays a crucial role in the Suzuki-Miyaura coupling polymerization process. This method utilizes excess dibromo monomers to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. The process demonstrates an unstoichiometric polycondensation behavior that is influenced by the intramolecular transfer of a palladium catalyst. This method is essential for the synthesis of polymers with specific end-functionalities (Nojima et al., 2016).

Solubility in Organic Solvents

The solubility of phenylboronic acids and their esters, including pinacol ester variants, has been extensively studied in different organic solvents. These studies are crucial for understanding the reactivity and applicability of these compounds in various organic syntheses. The solubility behavior is influenced by factors such as solvent polarity, and these findings have implications for the selection of solvents in synthetic procedures involving these esters (Leszczyński et al., 2020).

Hydrolysis Susceptibility

The stability of phenylboronic pinacol esters in aqueous environments, particularly at physiological pH, is a critical aspect of their behavior, especially in potential pharmacological applications. Studies have shown that the hydrolysis kinetics of these esters are influenced by substituents in the aromatic ring and that the reaction rate is significantly accelerated at physiological pH. This property is crucial for designing drug delivery systems and understanding the behavior of these compounds in biological environments (Achilli et al., 2013).

properties

IUPAC Name

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXZSHQHMWCQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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